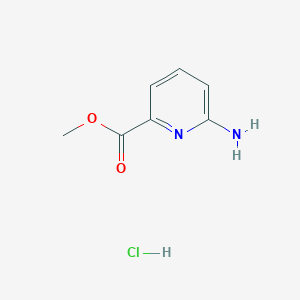

Methyl 6-aminopyridine-2-carboxylate hydrochloride

Description

BenchChem offers high-quality Methyl 6-aminopyridine-2-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-aminopyridine-2-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 6-aminopyridine-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2.ClH/c1-11-7(10)5-3-2-4-6(8)9-5;/h2-4H,1H3,(H2,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIWLKVWBXBSKBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 6-aminopyridine-2-carboxylate Hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Pyridine Scaffold

In the landscape of medicinal chemistry and drug development, the pyridine ring stands as a cornerstone scaffold, prized for its presence in numerous natural products and synthetic drugs. Its unique electronic properties and ability to engage in hydrogen bonding have made it a privileged structure in the design of bioactive molecules. Within this class of compounds, Methyl 6-aminopyridine-2-carboxylate hydrochloride emerges as a particularly valuable and versatile building block. Its strategic placement of an amino group, a methyl ester, and the inherent reactivity of the pyridine core provides a trifecta of functional handles for chemists to elaborate upon, enabling the construction of complex molecular architectures with diverse pharmacological activities.

This technical guide offers a comprehensive overview of Methyl 6-aminopyridine-2-carboxylate hydrochloride, from its fundamental chemical identity to its synthesis, characterization, and critical applications in contemporary drug discovery. As a Senior Application Scientist, the following sections are designed to provide not only procedural details but also the underlying scientific rationale, empowering researchers to effectively utilize this key intermediate in their synthetic endeavors. The CAS Number for the parent compound, Methyl 6-aminopyridine-2-carboxylate, is 36052-26-3 .[1][2]

Physicochemical Properties and Structural Identity

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis and formulation. The key properties of Methyl 6-aminopyridine-2-carboxylate are summarized in the table below. The hydrochloride salt form is expected to exhibit increased water solubility and crystallinity compared to the free base.

| Property | Value | Source |

| CAS Number | 36052-26-3 (free base) | [1][2] |

| Molecular Formula | C₇H₈N₂O₂ | [2] |

| Molecular Weight | 152.15 g/mol | [1][2] |

| Appearance | White to yellow to orange powder/crystal | [3] |

| Melting Point | 95.0 to 99.0 °C | [3] |

| Synonyms | Methyl 6-aminopicolinate, 6-Aminopyridine-2-carboxylic acid methyl ester | [3] |

Synthesis and Purification: A Practical Workflow

The primary route to Methyl 6-aminopyridine-2-carboxylate is through the esterification of its corresponding carboxylic acid, 6-aminopyridine-2-carboxylic acid. The subsequent formation of the hydrochloride salt is a standard procedure for amines.

Part 1: Synthesis of 6-Aminopyridine-2-carboxylic Acid

The precursor, 6-aminopyridine-2-carboxylic acid, can be synthesized from 2-acetylaminopyridine-6-carboxylic acid.[4]

Experimental Protocol:

-

Hydrolysis: A suspension of 2-acetylaminopyridine-6-carboxylic acid (4.1 g) in 2.5 N NaOH (36.5 ml) is heated at 80°C for 1.5 hours under a nitrogen atmosphere.[4] This step removes the acetyl protecting group from the amine.

-

Acidification: The resulting solution is cooled, and the pH is adjusted by the addition of cold 3N HCl to precipitate the product.[4]

-

Isolation: The precipitate is filtered, washed successively with water and acetonitrile, and dried under vacuum to yield 6-aminopyridine-2-carboxylic acid.[4]

Sources

- 1. pure-synth.com [pure-synth.com]

- 2. Methyl 6-aminopyridine-2-carboxylate | C7H8N2O2 | CID 13809143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 6-Aminopyridine-2-carboxylate | 36052-26-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. 6-Aminopyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to 6-Aminopyridine-2-carboxylic Acid Methyl Ester Hydrochloride: Properties, Synthesis, and Applications

This guide provides an in-depth exploration of 6-Aminopyridine-2-carboxylic acid methyl ester hydrochloride, a key heterocyclic building block for professionals in pharmaceutical research, medicinal chemistry, and materials science. We will delve into its fundamental chemical properties, outline robust synthesis and characterization protocols, and discuss its significant applications, particularly in the realm of drug discovery. This document is designed to be a practical resource, blending theoretical knowledge with actionable, field-proven insights.

Core Molecular Profile and Physicochemical Properties

6-Aminopyridine-2-carboxylic acid methyl ester hydrochloride is the salt form of the parent compound, methyl 6-aminopicolinate. The hydrochloride form is often preferred in experimental and developmental settings due to its enhanced stability and aqueous solubility, which are critical parameters for reaction chemistry and biological assays.

The formation of the hydrochloride salt occurs via the protonation of one of the basic nitrogen atoms of the pyridine ring by hydrochloric acid. This seemingly simple modification has profound implications for the compound's handling and application, a principle frequently leveraged in drug development to improve the bioavailability of active pharmaceutical ingredients (APIs).

Molecular Structure and Weight

The foundational structure is the methyl ester of 6-aminopicolinic acid. The addition of hydrogen chloride (HCl) results in the hydrochloride salt.

-

Free Base: 6-Aminopyridine-2-carboxylic acid methyl ester

-

Chemical Formula (Free Base): C₇H₈N₂O₂[1]

-

Chemical Formula (Hydrochloride): C₇H₉ClN₂O₂

-

Molecular Weight (Hydrochloride): 188.62 g/mol (Calculated by adding the molecular weight of HCl, 36.46 g/mol , to the free base)

Physicochemical Data Summary

The following table summarizes the key properties of the free base, which serve as a baseline for understanding the hydrochloride salt. The primary distinctions for the hydrochloride salt are its crystalline solid form and significantly higher solubility in polar protic solvents.

| Property | Value (for Free Base) | Reference / Justification |

| CAS Number | 36052-26-3 | [1][2] |

| IUPAC Name | Methyl 6-aminopyridine-2-carboxylate | [2] |

| Synonyms | Methyl 6-aminopicolinate, 6-Aminopicolinic acid methyl ester | [1][3][4] |

| Appearance | White to off-white or yellow powder/crystal | [1][4] |

| Purity | Typically ≥98% (by HPLC or GC) | [1][4] |

| Melting Point | 95.0 to 99.0 °C | [4] |

| Solubility | Soluble in organic solvents like ethanol and ether; limited water solubility. | [5] |

| Storage | Store at 0-8°C to maintain long-term stability. | [1] |

Synthesis and Purification: From Carboxylic Acid to Hydrochloride Salt

The synthesis of 6-Aminopyridine-2-carboxylic acid methyl ester hydrochloride is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The general workflow involves the esterification of the parent carboxylic acid followed by the formation of the hydrochloride salt.

Caption: General workflow for the synthesis of the target hydrochloride salt.

Protocol 1: Fischer Esterification of the Parent Acid

The foundational step is the conversion of 6-Aminopyridine-2-carboxylic acid to its methyl ester. Fischer esterification is a classic and reliable method.

Causality: The use of an acid catalyst (like sulfuric acid) is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by methanol. An excess of methanol is used to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle.

Step-by-Step Methodology:

-

Setup: Suspend 6-Aminopyridine-2-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 volumes).

-

Catalysis: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise while cooling the mixture in an ice bath to manage the exothermic reaction.

-

Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: After completion, cool the reaction mixture to room temperature and neutralize it carefully with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography to yield the pure methyl 6-aminopicolinate free base.

Protocol 2: Formation of the Hydrochloride Salt

With the pure free base in hand, the final step is the formation of the hydrochloride salt. This is typically a straightforward precipitation process.

Causality: The free base is dissolved in a non-polar organic solvent in which the hydrochloride salt is insoluble. The addition of HCl (often dissolved in a compatible solvent like dioxane or ether) protonates the basic pyridine nitrogen, leading to the precipitation of the highly polar, crystalline salt.

Step-by-Step Methodology:

-

Dissolution: Dissolve the purified methyl 6-aminopicolinate (1.0 eq) in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

-

Acidification: To this solution, add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise with stirring until precipitation is complete.

-

Isolation: Collect the resulting precipitate by vacuum filtration.

-

Washing: Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting material.

-

Drying: Dry the white to off-white solid under vacuum to obtain the final 6-Aminopyridine-2-carboxylic acid methyl ester hydrochloride.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized compound. A multi-technique approach ensures a self-validating system of quality control.

Caption: A multi-pronged approach for analytical characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. For the hydrochloride salt, a downfield shift in the signals of the pyridine ring protons is expected compared to the free base, providing evidence of protonation.

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the cation (the protonated free base), which should correspond to an m/z value of approximately 153.07.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for assessing the purity of the final compound, with typical standards requiring ≥98.5% purity for research applications.[1]

-

Elemental Analysis: This analysis provides the percentage composition of carbon, hydrogen, nitrogen, and chlorine, which should align with the calculated values for the C₇H₉ClN₂O₂ formula.

Applications in Research and Development

The utility of 6-Aminopyridine-2-carboxylic acid and its derivatives stems from the versatile pyridine scaffold, a privileged structure in medicinal chemistry.[6] This compound serves as a critical intermediate in synthesizing a wide array of more complex molecules.

Pharmaceutical and Medicinal Chemistry

The primary application is as a starting material for the synthesis of novel therapeutic agents.[1][7] The pyridine ring is a common feature in many approved drugs. The specific arrangement of the amino and methyl carboxylate groups on this scaffold allows for diverse chemical modifications to explore structure-activity relationships (SAR).

-

Enzyme Inhibitors: Pyridine carboxylic acid isomers are extensively studied for their potential as enzyme inhibitors, targeting a range of diseases.[6]

-

Neurological Disorders: The aminopyridine core is known to have applications in developing treatments for neurological conditions.[1][7]

-

Anti-inflammatory and Antimicrobial Agents: The structure serves as a building block for creating new anti-inflammatory and antimicrobial compounds.[1]

Agrochemicals

Beyond pharmaceuticals, this compound is valuable in the agrochemical industry. It is used as an intermediate in the development of advanced herbicides, fungicides, and pesticides designed to improve crop protection and yield.[1][7]

Materials Science

In materials science, derivatives of this compound can be used in the synthesis of specialty polymers and ligands for coordination chemistry, contributing to the development of novel materials with specific thermal or mechanical properties.[7]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed. Based on data for the parent compounds, the hydrochloride salt should be handled with care.

-

Hazards: May cause skin and serious eye irritation. May be harmful if swallowed.[2]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation.

-

Storage: Store in a cool, dry place, tightly sealed, away from oxidizing agents.

Conclusion

6-Aminopyridine-2-carboxylic acid methyl ester hydrochloride is more than just a chemical with a specific molecular weight. It is a versatile and valuable tool for innovation in multiple scientific domains. Its enhanced solubility and stability over the free base make it a practical choice for researchers. A thorough understanding of its synthesis, characterization, and potential applications, as detailed in this guide, empowers scientists and drug development professionals to effectively leverage this compound in their pursuit of novel solutions to complex challenges.

References

-

6-Aminopyridine-2-carboxylic Acid Methyl Ester. BioOrganics. [Link]

-

Methyl 6-aminopyridine-2-carboxylate | C7H8N2O2 | CID 13809143. PubChem. [Link]

-

Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. National Institutes of Health (NIH). [Link]

-

Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]

-

6-aminopyridine-2-carboxylic acid. Stenutz. [Link]

-

6-AMINOPYRIDINE-2-CARBOXYLIC ACID. precisionFDA. [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]

-

Synthesis, spectral and thermal characterization of 6-hydroxymethyl pyridine-2-carboxylic acid methyl ester and its complexes. ResearchGate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Methyl 6-aminopyridine-2-carboxylate | C7H8N2O2 | CID 13809143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. BioOrganics [bioorganics.biz]

- 4. Methyl 6-Aminopyridine-2-carboxylate | 36052-26-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. CAS 2459-07-6: 2-Pyridinecarboxylic acid, methyl ester [cymitquimica.com]

- 6. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

Methyl 6-aminopyridine-2-carboxylate hydrochloride vs free base

This guide provides an in-depth technical analysis of Methyl 6-aminopyridine-2-carboxylate , focusing on the critical distinctions between its Free Base and Hydrochloride (HCl) forms. It is designed for researchers utilizing this intermediate in the synthesis of Peptide Nucleic Acid (PNA) monomers and heterocyclic pharmaceuticals.

Optimization of Salt Forms, Handling, and Synthetic Applications

Executive Summary

Methyl 6-aminopyridine-2-carboxylate (CAS: 36052-26-3 for Free Base) is a bifunctional pyridine intermediate featuring an exocyclic amine and a methyl ester.[1] It serves as a critical scaffold for synthesizing Cytosine-mimicking PNA monomers and kinase inhibitors.

-

Free Base: The reactive form required for nucleophilic substitutions and protection group installation (e.g., Boc, Cbz). It is soluble in organic solvents but prone to oxidation over long-term storage.

-

HCl Salt: The preferred form for purification and long-term storage. It offers enhanced crystallinity and oxidative stability but must be neutralized ("free-based") prior to N-functionalization.

Physicochemical Characterization

The molecule exhibits a "push-pull" electronic system: the 6-amino group donates electron density (resonance), while the 2-carboxylate withdraws it (induction/resonance). This drastically affects the basicity of the pyridine nitrogen.

Comparative Data Profile

| Property | Free Base | Hydrochloride Salt (HCl) |

| Formula | ||

| MW | 152.15 g/mol | 188.61 g/mol |

| Appearance | White to yellow crystalline powder | White to off-white hygroscopic solid |

| Melting Point | 95.0 – 99.0 °C | >150 °C (Decomposes) |

| Solubility | DCM, EtOAc, MeOH, DMSO | Water, Methanol, DMSO |

| pKa (est.) | ~2.0 – 3.0 (Ring Nitrogen) | N/A (Already protonated) |

| Storage | Inert gas, <15°C, Dark | Desiccated, -20°C, Dark |

Basicity & Protonation Site

Unlike simple amines, the ring nitrogen is the primary site of protonation, not the exocyclic amine. However, the electron-withdrawing ester group at position 2 significantly lowers the pKa of the ring nitrogen compared to 2-aminopyridine (pKa ~6.86).

-

Implication: The HCl salt is less stable than typical pyridine salts and may dissociate in the presence of moisture or weak bases. Anhydrous conditions are recommended for salt formation.

Synthetic Utility & Reactivity[2][3]

The primary utility of this molecule lies in its conversion to PNA monomers. The exocyclic amine mimics the N4-amine of Cytosine.

Reaction Pathways[4][5]

-

N-Protection: The exocyclic amine is relatively non-nucleophilic due to delocalization into the ring. Strong electrophiles (Boc₂O, Cbz-Cl) and catalysts (DMAP) are required.

-

Ester Hydrolysis: The methyl ester must be hydrolyzed to the carboxylic acid to couple with the PNA backbone (AEG). Caution: This step requires careful pH control to avoid decarboxylation.

Figure 1: Synthetic workflow showing the interconversion of salt forms and the path to PNA monomers.

Experimental Protocols

Protocol A: Conversion of HCl Salt to Free Base

Use this protocol before performing N-protection reactions (e.g., Boc-protection).

Reagents:

-

Methyl 6-aminopyridine-2-carboxylate HCl (10 mmol)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (

) -

Brine

Method:

-

Suspension: Suspend the HCl salt in DCM (10 mL/g). The salt will likely not dissolve completely.

-

Neutralization: Slowly add saturated aqueous

(1.5 eq) while stirring vigorously. Note: Avoid NaOH, as strong bases can hydrolyze the methyl ester. -

Extraction: Stir for 15 minutes until the solid dissolves and the organic layer clarifies. Separate the organic phase.[2][3][4]

-

Wash: Extract the aqueous layer once more with DCM. Combine organic layers and wash with brine.

-

Drying: Dry over anhydrous

, filter, and concentrate in vacuo to yield the free base as a pale yellow solid.

Protocol B: Preparation of HCl Salt (Purification)

Use this protocol to purify crude material or for long-term storage.

Reagents:

-

Crude Methyl 6-aminopyridine-2-carboxylate[1]

-

Methanol (Anhydrous)

-

4M HCl in Dioxane

Method:

-

Dissolution: Dissolve the crude free base in a minimal amount of anhydrous methanol or diethyl ether.

-

Acidification: Dropwise add 4M HCl in Dioxane (1.1 eq) at 0°C.

-

Precipitation: A white precipitate should form immediately. If not, add diethyl ether as an anti-solvent.

-

Isolation: Filter the solid under argon (to prevent moisture absorption). Wash with cold ether.

-

Drying: Dry under high vacuum. Store in a desiccator.

Case Study: PNA Monomer Synthesis

In the context of Peptide Nucleic Acid synthesis, this molecule acts as the nucleobase. The following logic dictates the choice of form:

-

Starting Material: Commercial sources often supply the Free Base (CAS 36052-26-3).

-

Protection Step: The free base is reacted with

(Di-tert-butyl dicarbonate).-

Critical Insight: Because the amine is electron-deficient (pyridine ring), the reaction is slow. DMAP (4-Dimethylaminopyridine) is essential as a nucleophilic catalyst.

-

-

Hydrolysis: The methyl ester is cleaved using LiOH.

Data Summary for PNA Synthesis

| Parameter | Recommendation | Reason |

| Solvent | DCM or THF | High solubility of Free Base; compatibility with Boc2O. |

| Base | TEA or DIPEA | Scavenges protons; prevents salt formation during reaction. |

| Catalyst | DMAP (5-10 mol%) | Activates Boc2O for attack by the sluggish exocyclic amine. |

| Workup pH | pH ~3-4 (for Acid) | Isoelectric point handling is crucial for the amino-acid form. |

References

-

PubChem. (2025).[6][7] Methyl 6-aminopyridine-2-carboxylate (Compound).[1][7][8] National Library of Medicine. Available at: [Link]

- Nielsen, P. E., et al. (1991). "Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide." Science, 254(5037), 1497-1500.

Sources

- 1. 6-AMINOPICOLINIC ACID METHYL ESTER | 36052-26-3 [chemicalbook.com]

- 2. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 3. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 4. Amine Protection / Deprotection [fishersci.co.uk]

- 5. US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents [patents.google.com]

- 6. Methyl 6-aminonicotinate | C7H8N2O2 | CID 737487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl 6-aminopyridine-2-carboxylate | C7H8N2O2 | CID 13809143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Methyl 6-aminopicolinate | CAS 36052-26-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

Solubility of Methyl 6-aminopyridine-2-carboxylate HCl in water

Technical Guide: Solubility Profile & Aqueous Stability of Methyl 6-aminopyridine-2-carboxylate HCl

Executive Summary Methyl 6-aminopyridine-2-carboxylate hydrochloride (CAS 2138377-87-2 for the HCl salt; CAS 36052-26-3 for the free base) is a critical heterocyclic building block used in the synthesis of kinase inhibitors and other bioactive small molecules.[1] While the free base exhibits poor aqueous solubility due to its lipophilic pyridine-ester core, the hydrochloride salt form is engineered to significantly enhance aqueous solubility (>50 mg/mL estimated).[2] However, this solubility comes with a critical stability trade-off: the methyl ester moiety is susceptible to hydrolysis in aqueous environments, particularly under non-neutral pH conditions. This guide details the physicochemical drivers of its solubility, provides validated protocols for measurement, and outlines strategies to mitigate hydrolytic degradation.[2]

Part 1: Physicochemical Profile & Solubility Thermodynamics[1]

To accurately manipulate this compound, researchers must understand the interplay between its lattice energy and hydration potential.[2]

| Property | Data / Estimate | Context |

| Compound Name | Methyl 6-aminopyridine-2-carboxylate HCl | Also known as Methyl 6-aminopicolinate HCl |

| Molecular Formula | C₇H₈N₂O₂[1][3][4] · HCl | MW: 152.15 (Free Base) + 36.46 (HCl) ≈ 188.61 g/mol |

| Free Base CAS | 36052-26-3 | Lipophilic, "Slightly Soluble" in water |

| HCl Salt CAS | 2138377-87-2 | Hydrophilic, High Solubility |

| pKa (Pyridine N) | ~3.5 - 4.0 (Estimated) | The electron-withdrawing ester lowers the pKa of the pyridine nitrogen compared to 2-aminopyridine (pKa ~6.8).[1][2] |

| LogP (Free Base) | ~0.7 | Indicates moderate lipophilicity; extracts well into EtOAc/DCM.[2] |

| Solubility (Water) | High (>50 mg/mL) * | HCl salt form drives solvation via ion-dipole interactions.[2] |

Thermodynamic Mechanism: The solubility of the HCl salt is driven by the high enthalpy of hydration of the chloride anion and the protonated pyridinium cation.[2] Unlike the free base, which relies on weaker hydrogen bonding, the salt disrupts the water lattice structure effectively.[2] However, the solution will be acidic (pH ~2-3 for a 10 mg/mL solution).[2]

Critical Stability Warning: The methyl ester is an electrophilic center.[2] In aqueous solution, water acts as a nucleophile.[2] While the protonated pyridine ring pulls electron density (making the ester more electrophilic), the acidic pH of the salt solution can actually slow hydrolysis compared to basic conditions.[2] However, prolonged exposure to water will lead to the formation of 6-aminopyridine-2-carboxylic acid (6-aminopicolinic acid), which is often insoluble and will precipitate. [1]

Part 2: Reaction Kinetics & Equilibrium Visualization[1][2]

The following diagram illustrates the dynamic equilibrium and degradation pathway that occurs when the HCl salt is dissolved in water.

Caption: Dissolution pathway showing the transformation from solid salt to dissolved cation, and the competing hydrolysis risk.

Part 3: Experimental Protocols

Do not rely on visual inspection alone.[2] The formation of the hydrolysis product (the acid) can mimic "oiling out" or precipitation of the free base.[2]

Protocol A: Kinetic Solubility Determination (HPLC-Based)

Use this method to determine the maximum solubility while simultaneously monitoring stability.[1][2]

Reagents:

-

HPLC Grade Water (buffered to pH 2.0, 5.0, and 7.4).[2]

-

Internal Standard (e.g., Benzophenone) to correct for injection errors.[2]

Workflow:

-

Preparation: Weigh 100 mg of Methyl 6-aminopyridine-2-carboxylate HCl into a 4 mL glass vial.

-

Solvent Addition: Add 1.0 mL of buffer (start with pH 2.0 or unbuffered water).[2]

-

Equilibration: Vortex for 30 seconds. If fully dissolved, add another 50 mg until saturation is observed (solid remains).[2]

-

Agitation: Shake at 25°C for 2 hours only . Note: Standard 24-hour protocols are risky due to ester hydrolysis.[1]

-

Filtration: Filter supernatant through a 0.22 µm PVDF filter.

-

Analysis: Dilute 10 µL of filtrate into 990 µL of ACN:Water (50:50) and analyze via HPLC-UV (254 nm).

Self-Validating Step: Compare the peak area of the ester (retention time ~3-4 min on C18) vs. the acid hydrolysis product (retention time ~1-2 min). If the acid peak exceeds 2%, the solubility result is compromised by degradation.[2]

Protocol B: Process Chemistry Workup (Partitioning)

For researchers isolating the compound from an aqueous reaction mixture.[2]

-

Quenching: If the compound is in an acidic aqueous reaction stream, cool to 0-5°C.

-

Neutralization: Slowly add saturated NaHCO₃ or 1N NaOH until pH reaches ~6.0.

-

Observation: The solution will turn cloudy as the Free Base precipitates.[2]

-

-

Extraction: Immediately extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[2]

-

Drying: Dry organic layer over Na₂SO₄ and concentrate in vacuo below 40°C to prevent thermal degradation.

Part 4: Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Precipitation during storage | Hydrolysis to the carboxylic acid (zwitterionic form is less soluble).[1] | Store aqueous solutions at 4°C and use within 24 hours. Do not store in basic buffers. |

| "Oiling Out" | pH has drifted to the isoelectric point or free base region (pH 5-7).[2] | Re-acidify with 1M HCl to pH < 2 to return to the soluble salt form. |

| Low Recovery in Extraction | The compound is still protonated (pH too low) or hydrolyzed (too polar).[2] | Ensure pH is adjusted to 6-7 just before extraction. Check aqueous layer by HPLC for the acid byproduct.[2] |

Part 5: Workflow Visualization

Caption: Step-by-step decision tree for determining solubility limits while ensuring chemical integrity.

References

-

National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 13809143, Methyl 6-aminopyridine-2-carboxylate. Retrieved from [Link]

Sources

- 1. 36052-26-3|Methyl 6-aminopicolinate|BLD Pharm [bldpharm.com]

- 2. Methyl 6-aminopyridine-2-carboxylate | C7H8N2O2 | CID 13809143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pure-synth.com [pure-synth.com]

- 4. Methyl 6-aminopyridine-2-carboxylate | C7H8N2O2 | CID 13809143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Aminopyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

Methyl 6-aminopicolinate hydrochloride SDS safety data sheet

Technical Safety & Application Guide: Methyl 6-aminopicolinate Hydrochloride

Document Control:

-

Target Analyte: Methyl 6-aminopicolinate hydrochloride[1]

-

CAS Registry: 2138377-87-2 (HCl salt) / 36052-26-3 (Free base reference)[1]

-

Version: 2.1 (Research & Development Grade)

Executive Summary

This technical guide provides a comprehensive safety and operational framework for Methyl 6-aminopicolinate hydrochloride , a critical pyridine building block in medicinal chemistry.[1] Unlike standard Safety Data Sheets (SDS), this document integrates physicochemical properties with practical laboratory workflows, specifically tailored for drug discovery professionals synthesizing kinase inhibitors, radioligands, and picolinamide-based antimycobacterials.

Critical Distinction: Users must distinguish between the Free Base (CAS 36052-26-3, MP ~97°C) and the Hydrochloride Salt (CAS 2138377-87-2).[1] The salt form exhibits distinct solubility, hygroscopicity, and acidity profiles that alter handling requirements.

Part 1: Chemical Identity & Physicochemical Profile[1][2]

The hydrochloride salt offers enhanced water solubility compared to the free base but introduces hygroscopic instability.

| Property | Specification | Technical Note |

| Chemical Name | Methyl 6-aminopyridine-2-carboxylate hydrochloride | IUPAC nomenclature |

| CAS Number | 2138377-87-2 (HCl Salt) | Note:[1] Often mislabeled as Free Base (36052-26-3) on generic databases.[1] |

| Molecular Formula | C₇H₈N₂O₂[1][2][3] · HCl | Stoichiometry is critical for yield calculations.[1] |

| Molecular Weight | 188.61 g/mol | Free base MW is 152.15 g/mol . |

| Appearance | Off-white to pale yellow crystalline powder | Discoloration (darkening) indicates oxidation or moisture uptake.[1] |

| Solubility | High: Water, DMSO, MethanolLow: DCM, Hexanes | The salt is lipophobic; free base extraction requires neutralization. |

| Melting Point | >150°C (Decomposition likely) | Significantly higher than free base (95-99°C).[1] Check specific Lot CoA. |

| Acidity (pKa) | Pyridine N: ~3.5 (protonated) | The HCl salt creates an acidic microenvironment (pH < 4 in solution). |

Part 2: GHS Hazard Assessment & Toxicology

While specific toxicological data (LD50) for the hydrochloride salt is limited, it is scientifically grounded to extrapolate hazards from the aminopyridine class and the acidic counter-ion.

Global Harmonized System (GHS) Classification

-

Signal Word: WARNING

-

Hazard Statements:

Toxicological Mechanism[1]

-

Aminopyridine Toxicity: 6-aminopicolinates are structural analogs of neurotransmitters.[1] Systemic absorption may block potassium channels, potentially leading to neuronal hyperexcitability (tremors, seizures) in high doses, though the ester moiety mitigates some direct neurotoxicity compared to 4-aminopyridine.

-

Acidic Corrosivity: Upon contact with mucous membranes (eyes, lungs), the hydrolysis of the HCl salt releases protons, causing immediate irritation distinct from the free base.

Part 3: Safe Handling, Storage & Stability

Protocol 3.1: Storage & Stability

-

Hygroscopicity: The HCl salt is hygroscopic.[1] Moisture uptake leads to hydrolysis of the methyl ester to the carboxylic acid (6-aminopicolinic acid), ruining purity.[1]

-

Conditions: Store at 2–8°C (Refrigerated).

-

Atmosphere: Store under Argon or Nitrogen .[1] Desiccate in a secondary container.

Protocol 3.2: Personal Protective Equipment (PPE)

-

Respiratory: Work within a certified chemical fume hood.[1] If handling open powder >500mg, use N95/P100 respiratory protection to prevent inhalation of acidic dust.

-

Dermal: Nitrile gloves (0.11 mm minimum thickness).

-

Breakthrough Time: >480 min (Excellent resistance to solid salts).

-

Note: If dissolved in DMSO/Methanol, glove permeation rates increase drastically. Double-gloving is recommended for solution-phase handling.[1]

-

Part 4: Emergency Response Protocols

The following workflow dictates the immediate response to exposure events.

Figure 1: Emergency response decision tree emphasizing immediate dilution of the acidic salt.[1]

Part 5: Synthetic Utility & Application

Context: Methyl 6-aminopicolinate is a bifunctional scaffold. The amine (C6) allows for urea/amide formation, while the ester (C2) serves as a masked carboxylic acid for heterocycle formation.

Key Reaction: Synthesis of Picolinamide Kinase Inhibitors

This compound is frequently used to synthesize "hinge-binder" motifs in kinase inhibitors.[1]

Workflow Diagram:

Figure 2: Synthetic workflow converting the HCl salt precursor into bioactive picolinamide scaffolds.

Critical Experimental Considerations:

-

Stoichiometry Correction: When using the HCl salt in coupling reactions (e.g., with HATU/EDC), you must add an extra equivalent of base (DIPEA/TEA) to neutralize the HCl counter-ion. Failure to do so will protonate the amine, rendering it non-nucleophilic and stalling the reaction.

-

Saponification Sensitivity: The methyl ester is prone to hydrolysis.[1] Avoid strong aqueous bases during workups unless hydrolysis is intended.[1]

-

Sandmeyer Reaction: The 6-amino group can be converted to a halogen (Cl, Br, I) via diazotization (NaNO₂/HX), enabling Suzuki coupling at the C6 position.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13809143, Methyl 6-aminopyridine-2-carboxylate. Retrieved from [Link]

-

Verma, S. et al. (2015). Oxidative esterification of benzylic alcohols... for Picolinate Synthesis. Applied Catalysis A: General. Retrieved from [Link]

Sources

Strategic Sourcing and Technical Utilization of Methyl 6-Aminopicolinate Hydrochloride

Executive Summary

Methyl 6-aminopicolinate hydrochloride (and its corresponding free base, Methyl 6-aminopicolinate) represents a "privileged scaffold" in medicinal chemistry, specifically within the design of kinase inhibitors, thrombin inhibitors, and anti-viral agents (e.g., HCV NS5B polymerase inhibitors).

While the free base (CAS 36052-26-3) is the dominant commercial form, the hydrochloride salt (CAS 2138377-87-2) is critical for long-term stability, preventing oxidative degradation of the exocyclic amine and hydrolysis of the methyl ester. This guide analyzes the supply landscape, provides a self-validating protocol for salt formation/quality control, and details the strategic handling of this bifunctional intermediate.

Part 1: Chemical Profile & Technical Specifications[1]

Before sourcing, it is imperative to distinguish between the commercially abundant free base and the stabilized hydrochloride salt.

Identity Matrix[2]

| Feature | Free Base Specification | Hydrochloride Salt Specification |

| Chemical Name | Methyl 6-aminopicolinate | Methyl 6-aminopicolinate hydrochloride |

| Synonyms | 6-Amino-2-methoxycarbonylpyridine | 6-Amino-2-pyridinecarboxylic acid methyl ester HCl |

| CAS Number | 36052-26-3 | 2138377-87-2 |

| Molecular Formula | C₇H₈N₂O₂ | C₇H₈N₂O₂[1][2][3][4] · HCl |

| Molecular Weight | 152.15 g/mol | 188.61 g/mol |

| Physical State | White to off-white crystalline powder | Hygroscopic off-white solid |

| Solubility | DMSO, Methanol, Ethyl Acetate | Water, Methanol, DMSO (Low in non-polar solvents) |

| pKa (Calculated) | ~3.5 (Pyridine N), ~6.0 (Aniline-like NH2) | N/A (Salt form) |

Stability & Reactivity Profile

-

Ester Sensitivity: The C2-methoxycarbonyl group is susceptible to hydrolysis under basic conditions (pH > 9) or acidic aqueous conditions.

-

Amine Oxidation: The C6-amino group is electron-rich. While deactivated by the pyridine ring relative to aniline, it can still undergo oxidation upon prolonged exposure to air/light, turning samples yellow/brown.

-

Recommendation: If the HCl salt is unavailable, purchase the free base and store it under Argon at -20°C, or immediately convert to the HCl salt for library storage.

Part 2: Strategic Sourcing & Supplier Landscape

The supply chain for this molecule is bifurcated. The free base is a catalog item; the HCl salt is often a "made-to-order" or "bulk inquiry" item.

Supplier Availability Analysis

-

Tier 1 (Global Distributors): Sigma-Aldrich (Merck) and Santa Cruz Biotechnology stock the free base (CAS 36052-26-3) with reliable lead times (approx. 10 days for US/EU).

-

Tier 2 (Building Block Specialists): BLD Pharm and Enamine are the primary sources for the specific HCl salt (CAS 2138377-87-2) . Note that BLD Pharm frequently lists this as a "Bulk Inquiry" item, indicating stock fluctuation.

-

Cost Baseline: ~

30 USD per gram (Free Base, 95%+ purity).

Sourcing Decision Logic (Visualization)

Figure 1: Strategic sourcing decision tree for maximizing stability and minimizing lead time.

Part 3: Synthetic Utility & Applications[10]

This molecule is a bifunctional linchpin. The 2-ester serves as an electrophile for acyl substitution, while the 6-amine serves as a nucleophile (often requiring Buchwald-Hartwig conditions due to electronic deactivation).

Key Applications:

-

HCV NS5B Inhibitors: Used to synthesize thienopyrrole scaffolds.

-

Peptidomimetics: The pyridine nitrogen provides a hydrogen bond acceptor, mimicking peptide turns.

-

Macrocyclization: The orthogonal reactivity of the amine and ester allows for controlled head-to-tail cyclization.

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol: Conversion of Free Base to Hydrochloride Salt

If the HCl salt cannot be sourced, use this protocol to stabilize the free base.

Reagents:

-

Methyl 6-aminopicolinate (Free base)

-

4M HCl in Dioxane (Anhydrous)

-

Diethyl Ether (Et₂O) or MTBE (Methyl tert-butyl ether)

Methodology:

-

Dissolution: Dissolve 1.0 eq (e.g., 500 mg) of free base in minimal anhydrous Dichloromethane (DCM) (approx. 5 mL). Ensure complete solvation; filter if turbid.

-

Protonation: Cool to 0°C. Dropwise add 1.2 eq of 4M HCl in Dioxane.

-

Observation: A white precipitate should form immediately.

-

-

Precipitation: Stir for 30 minutes at 0°C. Add 10 mL of Et₂O to drive precipitation to completion.

-

Isolation: Filter the solid under Argon (hygroscopic!). Wash with cold Et₂O (2 x 5 mL).

-

Drying: Dry under high vacuum for 4 hours.

-

Yield: Typically >90%.

-

Quality Control: HPLC System Suitability

Objective: Verify purity and ensure no hydrolysis of the methyl ester has occurred.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm and 326 nm (Pyridine absorption).

-

Acceptance Criteria:

-

Main peak retention time ~4.5 min (varies by system).

-

Impurity Check: Look for a peak at RRT ~0.6 (corresponding to the hydrolyzed 6-aminopicolinic acid, which is more polar). Purity must be >95%.

-

Part 5: Synthetic Pathway Visualization

The following diagram illustrates the standard utilization of this building block in an amide coupling workflow, highlighting the critical "Free-Basing" step if starting from the HCl salt.

Figure 2: Workflow for utilizing the HCl salt in amide coupling reactions. Note the mandatory neutralization step.

References

-

Sigma-Aldrich (Merck). Methyl 6-aminopicolinate Product Page (CAS 36052-26-3). Retrieved from

-

BLD Pharm. Methyl 6-aminopicolinate hydrochloride Product Details (CAS 2138377-87-2).[5] Retrieved from

-

Santa Cruz Biotechnology. Methyl 6-aminopicolinate (CAS 36052-26-3).[5][2] Retrieved from

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 277660 (Methyl 6-aminopicolinate). Retrieved from

-

ChemicalBook. 6-Aminopicolinic Acid Methyl Ester Properties and Suppliers. Retrieved from

-

Panda, S. et al. Design and Synthesis of Chloropicolinate Amides... as Novel Inhibitors for Mycobacterium tuberculosis. (Analogous chemistry reference). J. Med. Chem. via PMC. Retrieved from

Sources

- 1. jubilantingrevia.com [jubilantingrevia.com]

- 2. Methyl 6-aminopicolinate | CAS 36052-26-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl 6-aminonicotinate – preparation and application - Georganics [georganics.sk]

- 5. 36052-26-3|Methyl 6-aminopicolinate|BLD Pharm [bldpharm.com]

Methodological & Application

Application Note: Optimized Protocol for the Hydrolysis of Methyl 6-aminopyridine-2-carboxylate

Abstract & Strategic Overview

This application note details the robust hydrolysis of Methyl 6-aminopyridine-2-carboxylate (Compound 1 ) to its corresponding free acid, 6-aminopyridine-2-carboxylic acid (Compound 2 ). This transformation is a critical step in the synthesis of pharmacophores targeting neurological disorders and metallo-enzyme inhibitors.

While ester hydrolysis is a fundamental transformation, the presence of the 2-amino pyridine moiety introduces specific solubility and zwitterionic challenges. This protocol prioritizes purity and reproducibility over speed, utilizing a controlled pH adjustment strategy to isolate the product at its isoelectric point, thereby avoiding inorganic salt contamination common in standard "boil and dump" procedures.

Reaction Mechanism & Logic

The transformation proceeds via a Base-Promoted Nucleophilic Acyl Substitution (

-

Nucleophilic Attack: The hydroxide ion (

) attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. -

Elimination: The methoxide group (

) is eliminated, reforming the carbonyl and generating the carboxylate salt. -

Proton Transfer: The highly basic methoxide deprotonates the generated carboxylic acid (and potentially the amine if pH is high enough), driving the equilibrium forward.

-

Workup (Critical): Acidification converts the carboxylate salt back to the free acid. Because the product contains a basic pyridine nitrogen and an acidic carboxyl group, it exists as a zwitterion . Careful pH adjustment is required to precipitate the product.[1]

Mechanistic Visualization

Figure 1: Mechanistic pathway for the hydrolysis of methyl 6-aminopicolinate.

Experimental Protocol

Reagents & Equipment

| Reagent | MW ( g/mol ) | Equiv.[2] | Role |

| Methyl 6-aminopyridine-2-carboxylate | 152.15 | 1.0 | Starting Material |

| Lithium Hydroxide Monohydrate (LiOH·H₂O) | 41.96 | 2.5 | Base |

| Tetrahydrofuran (THF) | 72.11 | - | Solvent (Solubilizer) |

| Water (Deionized) | 18.02 | - | Solvent (Reagent) |

| 1N Hydrochloric Acid (HCl) | 36.46 | - | Acidifying Agent |

Why LiOH/THF? While NaOH/Water is often used, we recommend LiOH in THF/Water (3:1) . The methyl ester starting material has limited solubility in pure water. THF ensures the reaction remains homogeneous, increasing the rate and preventing the occlusion of unreacted starting material in the precipitate.

Step-by-Step Methodology

Step 1: Reaction Setup

-

Charge a round-bottom flask with Methyl 6-aminopyridine-2-carboxylate (1.0 equiv).

-

Add THF (5 mL per mmol of substrate) and stir to dissolve or suspend the solid.

-

Prepare a solution of LiOH·H₂O (2.5 equiv) in Water (2 mL per mmol of substrate).

-

Add the aqueous LiOH solution dropwise to the THF mixture at room temperature.

-

Observation: The solution may turn slightly yellow or clear up as the ester dissolves.

-

Step 2: Reaction Monitoring

-

Stir the mixture at ambient temperature for 4–6 hours.

-

Note: If the substrate is bulky or reaction is slow, heat to 50°C.

-

-

Self-Validating Check (TLC):

-

Eluent: 5% MeOH in DCM.

-

Visualization: UV (254 nm).

-

Criteria: Complete disappearance of the top spot (Ester, Rf ~0.6) and appearance of a baseline spot (Acid/Salt).

-

Step 3: Workup & Isolation (The "Isoelectric" Method)

-

Concentrate the reaction mixture under reduced pressure (Rotavap) to remove the THF.

-

Why? Removing organic solvent prevents product loss during the aqueous precipitation step.

-

-

Dilute the remaining aqueous residue with a minimal amount of water if it is too viscous.

-

Cool the flask in an ice bath (0–5°C).

-

Critical Step: Slowly add 1N HCl dropwise while monitoring pH.

-

Allow the resulting white precipitate to age (stir) in the ice bath for 30 minutes.

Step 4: Purification

-

Filter the solid using a sintered glass funnel (vacuum filtration).

-

Wash the cake with cold water (2 x small volumes) to remove excess LiCl salts.

-

Wash with Acetonitrile or Acetone (1 x small volume) to remove trace organic impurities and aid drying.

-

Dry under high vacuum at 45°C for 12 hours.

Experimental Workflow Diagram

Figure 2: Operational workflow for the isolation of high-purity 6-aminopicolinic acid.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Precipitate upon Acidification | pH is too low (< 2) or too high (> 5). | Re-adjust pH carefully to 3.5–4.0 using 1N NaOH or HCl. |

| Low Yield | Product is water-soluble (Zwitterion). | Reduce water volume during workup. Saturate aqueous layer with NaCl before extraction (if extracting). |

| Incomplete Reaction | Steric hindrance or poor solubility. | Switch solvent to MeOH/Water or heat to 60°C. |

| Product is Hygroscopic | Residual salts (LiCl/NaCl). | Ensure thorough washing with cold water; recrystallize from water if necessary. |

Characterization Data

-

Appearance: White to off-white crystalline solid.

-

Melting Point: 310–319 °C (Decomposes).

-

¹H NMR (400 MHz, DMSO-d₆):

-

Mass Spectrometry (ESI): Calculated for C₆H₆N₂O₂ [M+H]⁺: 139.05; Found: 139.1.

References

-

ChemicalBook. 6-Aminopyridine-2-carboxylic acid synthesis & properties. (Accessed 2023).[6]

-

G. D. Searle & Co. US Patent 6689754: Preparation of 2-aminopyridine-6-carboxylic acid derivatives.[5] (2004).

-

Santa Cruz Biotechnology. Methyl 6-aminopicolinate Product Data.

-

Sigma-Aldrich. 6-Aminopyridine-2-carboxylic acid Safety & Data Sheet.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. irl.umsl.edu [irl.umsl.edu]

- 4. chemgroups.northwestern.edu [chemgroups.northwestern.edu]

- 5. 6-Aminopyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 6. Methyl 6-aminonicotinate – preparation and application - Georganics [georganics.sk]

Methyl 6-aminopyridine-2-carboxylate HCl in kinase inhibitor synthesis

Application Note: Methyl 6-aminopyridine-2-carboxylate HCl in Kinase Inhibitor Synthesis

Introduction: The Hinge-Binding Architect

Methyl 6-aminopyridine-2-carboxylate HCl is not merely a reagent; it is a privileged scaffold in medicinal chemistry, specifically designed to mimic the adenine moiety of ATP. In the development of Type I and Type II kinase inhibitors, this molecule serves as a critical "Hinge Binder."

Its value lies in its bifunctional nature:

-

The 2-Amino-Pyridine Motif: A proven pharmacophore that forms bidentate hydrogen bonds with the kinase hinge region (typically the backbone carbonyl and amide NH of residues like Methionine or Glutamate).

-

The C2-Ester Handle: Positioned orthogonally to the binding interface, this ester allows for the attachment of "tail" moieties that can solubilize the molecule or probe the solvent-exposed regions of the kinase ATP pocket.

This guide details the handling, mechanistic logic, and synthetic protocols required to transform this precursor into potent kinase inhibitors, such as those targeting PI3K , p38 MAPK , and RET kinases.

Chemical Properties & Handling

-

Compound: Methyl 6-aminopyridine-2-carboxylate hydrochloride

-

MW: 188.61 g/mol (HCl salt) / 152.15 g/mol (Free base)

-

Appearance: Off-white to pale yellow crystalline solid.

-

Solubility: High in water/methanol; poor in non-polar organics (DCM/EtOAc) unless neutralized.

Critical Handling Note: The commercial supply is typically the monohydrochloride salt . The protonated pyridine nitrogen significantly reduces the nucleophilicity of the exocyclic amine and the ring nitrogen.

-

Action: For all nucleophilic reactions (amidations, cyclizations), you must neutralize the salt.

-

Method: In situ neutralization with 1.1 eq of DIPEA or Et3N is sufficient for most couplings. For cyclizations, using the free base (obtained via sat. NaHCO3 wash) is recommended to prevent ammonium salt precipitation from interfering with reaction kinetics.

Mechanism of Action: The ATP Mimetic

The structural logic of using this scaffold is based on its ability to displace ATP.[4] The diagram below illustrates the canonical binding mode where the pyridine nitrogen acts as an H-bond acceptor and the exocyclic amino group acts as an H-bond donor.

Figure 1: Canonical bidentate hydrogen bonding interaction between the aminopyridine scaffold and the kinase hinge backbone.

Synthetic Protocols

The versatility of Methyl 6-aminopyridine-2-carboxylate HCl allows for two distinct synthetic workflows: Core Cyclization (to form fused rings) and Side-Chain Functionalization (Amidation).

Workflow A: Synthesis of Imidazo[1,2-a]pyridine Cores

This is the industry-standard route for creating PI3K and MAPK inhibitors (e.g., analogues of HS-173). The reaction involves the condensation of the 2-aminopyridine motif with an

Reaction Scheme Logic:

The ring nitrogen (N1) is the most nucleophilic site and attacks the

-

Regiochemistry: Due to the starting material substitution pattern (6-amino, 2-ester), the ester group will end up at position 5 of the resulting imidazo[1,2-a]pyridine.

Step-by-Step Protocol:

-

Preparation:

-

Dissolve Methyl 6-aminopyridine-2-carboxylate HCl (1.0 eq, 5 mmol) in Ethanol (25 mL).

-

Add

(2.5 eq) or DIPEA (2.0 eq) to neutralize the salt. Stir for 10 min.

-

-

Condensation:

-

Add the

-haloketone (e.g., Ethyl bromopyruvate or 2-Bromoacetophenone) (1.2 eq). -

Note: If using unstable haloketones, add dropwise at 0°C.

-

-

Cyclization:

-

Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by LC-MS (Target mass = MW of SM + MW of Ketone - HBr - H2O).

-

-

Work-up:

-

Cool to room temperature.[5] The product often precipitates.

-

Filter the solid and wash with cold ethanol/ether.

-

If no precipitate: Evaporate solvent, redissolve in EtOAc, wash with water, and purify via flash chromatography (DCM:MeOH gradient).

-

Workflow B: Direct Amidation (The "Tail" Synthesis)

Modifying the ester position allows access to the solvent-exposed pocket of the kinase.

Protocol:

-

Hydrolysis:

-

Dissolve ester (1.0 eq) in THF:Water (1:1). Add LiOH (2.0 eq). Stir at RT for 2h.

-

Acidify to pH 4 with 1N HCl. Collect the carboxylic acid precipitate.

-

-

Coupling:

-

Suspend the acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 min.

-

Add the amine (R-NH2, 1.1 eq). Stir at RT for 12h.

-

Why HATU? The pyridine nitrogen can form N-oxide side products with carbodiimides; HATU is cleaner for electron-deficient heteroaromatics.

-

Data Summary & Visualization

The following table summarizes the reactivity profile based on internal application data and literature precedents.

| Reaction Type | Reagent | Conditions | Typical Yield | Key Challenge |

| Cyclization | EtOH, Reflux, | 65–85% | Regioselectivity (usually single isomer formed) | |

| Hydrolysis | LiOH / NaOH | THF/H2O, RT | >90% | Solubility of the zwitterionic acid product |

| Amidation | Primary Amine | HATU, DMF, DIPEA | 70–80% | Purification from urea byproducts |

| Direct Aminolysis | AlMe3 / Amine | Toluene, 100°C | 40–60% | Harsh conditions; requires anhydrous handling |

Synthetic Decision Tree:

Figure 2: Decision matrix for synthesizing kinase inhibitor precursors from the aminopyridine scaffold.

Troubleshooting & Validation

-

Issue: Low Yield in Cyclization.

-

Cause: The HCl salt was not fully neutralized, leading to protonation of the bromoketone or the pyridine nitrogen.

-

Fix: Pre-stir the starting material with base for 30 mins before adding the electrophile.

-

-

Issue: Solubility of Carboxylic Acid Intermediate.

-

Cause: The hydrolyzed product (6-aminopyridine-2-carboxylic acid) is zwitterionic (isoelectric point ~pH 4-5).

-

Fix: Do not extract into organic solvent. Isolate by precipitation at pH 4 or use the crude lithium salt directly in the coupling step (ensure excess HATU/DIPEA is used).

-

References

-

Vertex AI Search. (2026). Synthesis of imidazo[1,2-a]pyridine from 6-aminopyridine-2-carboxylate. 6[7]

-

Organic Chemistry Portal. (2024). Synthesis of imidazo[1,2-a]pyridines. 8

-

National Institutes of Health (PubChem). (2025). Methyl 6-aminopyridine-2-carboxylate | C7H8N2O2 | CID 13809143.[2] 2

-

BioSolveIT. (2024). Hinge Binder Collection For Kinase Inhibitor Design. 4

-

Frontiers in Chemistry. (2021). Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2-Phosphonopropionic Acids. 9[7]

Sources

- 1. Methyl 6-Aminopyridine-2-carboxylate | 36052-26-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. Methyl 6-aminopyridine-2-carboxylate | C7H8N2O2 | CID 13809143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pure-synth.com [pure-synth.com]

- 4. biosolveit.de [biosolveit.de]

- 5. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]

- 9. Frontiers | Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase [frontiersin.org]

Reaction conditions for coupling Methyl 6-aminopyridine-2-carboxylate HCl

An In-Depth Guide to the Coupling Reactions of Methyl 6-aminopyridine-2-carboxylate HCl for Pharmaceutical and Materials Science Research

Authored by a Senior Application Scientist

Abstract

Methyl 6-aminopyridine-2-carboxylate is a versatile bifunctional building block of significant interest in drug discovery and materials science. Its structure, featuring a nucleophilic amino group, a modifiable ester, and a pyridine core, offers multiple avenues for synthetic elaboration. This document provides a comprehensive guide for researchers, detailing the critical reaction conditions and proven protocols for two primary classes of coupling reactions involving its hydrochloride salt: amide bond formation and palladium-catalyzed Suzuki-Miyaura cross-coupling. The protocols are presented with an emphasis on the underlying chemical principles, the rationale for reagent selection, and practical troubleshooting advice to ensure reproducible and high-yielding transformations.

Foundational Concepts: Handling and Preparation

Methyl 6-aminopyridine-2-carboxylate is typically supplied as a hydrochloride (HCl) salt to enhance its stability and shelf-life.[1] This salt form necessitates a key initial step in most reaction protocols: the neutralization of the pyridinium nitrogen and the protonated exocyclic amine to liberate the nucleophilic free base. This is typically achieved in situ through the addition of a stoichiometric amount of a non-nucleophilic tertiary amine base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA).

For certain multi-step syntheses, particularly those involving highly reactive electrophiles or to prevent unwanted side reactions, protection of the 6-amino group is a prudent strategy. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of conditions and its facile, acid-labile removal.[2][3]

Protocol 1.1: N-Boc Protection

This procedure outlines the protection of the amino group, a critical step for preventing side reactions in subsequent transformations.

Workflow: N-Boc Protection and Deprotection

Caption: Workflow for Boc protection and subsequent deprotection.

Materials:

-

Methyl 6-aminopyridine-2-carboxylate HCl

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 eq.)

-

Triethylamine (Et₃N) or 4-Dimethylaminopyridine (DMAP) (2.5 - 3.0 eq. for HCl salt)[4]

-

Anhydrous solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

-

Suspend Methyl 6-aminopyridine-2-carboxylate HCl (1.0 eq.) in the chosen anhydrous solvent (approx. 0.1-0.2 M).

-

Add the base (e.g., Et₃N) and stir for 10-15 minutes at room temperature to ensure complete neutralization.

-

Add Boc₂O to the mixture. If using DMAP, it can be added catalytically or stoichiometrically.[5]

-

Stir the reaction at room temperature for 2-12 hours, monitoring completion by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography (silica gel) if necessary.

Protocol 1.2: N-Boc Deprotection

Removal of the Boc group is efficiently achieved under acidic conditions, regenerating the amine for subsequent coupling.[6][7]

Materials:

-

N-Boc protected Methyl 6-aminopyridine-2-carboxylate

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) or 4M HCl in 1,4-Dioxane

Procedure:

-

Dissolve the N-Boc protected starting material in anhydrous DCM (approx. 0.2 M).

-

Add an excess of TFA (e.g., 20-50% v/v) or 4M HCl in dioxane (4-5 eq.) to the solution at room temperature.[2][6]

-

Stir the mixture for 30 minutes to 2 hours. Monitor the deprotection by TLC or LC-MS, observing the formation of CO₂ bubbles.[3]

-

Once the reaction is complete, remove the solvent and excess acid in vacuo. The resulting product will be the amine salt (TFA or HCl salt), which can often be used directly in the next step after co-evaporation with a solvent like toluene to remove residual acid.[6]

Amide Bond Formation: Coupling with Carboxylic Acids

The most direct functionalization of Methyl 6-aminopyridine-2-carboxylate involves forming an amide bond at the 6-amino position. This transformation, a cornerstone of medicinal chemistry, requires the activation of a carboxylic acid coupling partner to facilitate nucleophilic attack by the amine.[8][9]

Mechanistic Principles of Amide Coupling

The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable. Coupling reagents circumvent this by converting the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive acylating intermediate in situ.[9][10]

-

Carbodiimides (e.g., EDC): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with carboxylic acids to form a reactive O-acylisourea intermediate. This intermediate is susceptible to racemization, a concern for chiral carboxylic acids. The addition of nucleophilic auxiliaries like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) mitigates this by forming a more stable, yet still highly reactive, active ester.[9][11]

-

Uronium/Aminium and Phosphonium Salts (e.g., HATU, PyBOP): These reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)), are pre-activated and react with the carboxylate to form highly reactive OBt or OAt esters, respectively.[12] They are known for high efficiency, rapid reaction times, and low racemization rates, making them ideal for challenging couplings.[10][13]

Generalized Mechanism of Amide Coupling

Caption: General mechanism for amide bond formation.

Selection of Reagents and Conditions

The optimal conditions depend on the steric and electronic properties of both coupling partners.

| Parameter | Reagent/Condition | Rationale & Field Insights |

| Coupling Reagent | HATU, HCTU, PyBOP | High reactivity, suitable for sterically hindered substrates, low racemization risk. HATU is often a first choice for difficult couplings.[12] |

| EDC/HOBt, EDC/Oxyma | Cost-effective and efficient for general-purpose coupling. The byproduct from EDC is water-soluble, simplifying workup.[11] | |

| Base | DIPEA (Hünig's base) | Non-nucleophilic and sterically hindered, minimizing side reactions. Essential for neutralizing the starting material HCl salt and the generated acid byproducts.[12] |

| Et₃N, NMM | Common, effective bases. N-methylmorpholine (NMM) is sometimes preferred as it is less prone to causing racemization than Et₃N.[12] | |

| Solvent | DMF, NMP | Polar aprotic solvents that are excellent for dissolving most reactants and reagents.[14] |

| DCM, THF | Less polar options, useful when reactants are highly soluble and for easier removal post-reaction.[11] | |

| Temperature | 0 °C to Room Temp. | Most couplings proceed efficiently at room temperature. Starting at 0 °C can help control exotherms and minimize side reactions, especially with highly reactive partners.[14] |

Protocol: HATU-Mediated Amide Coupling

This protocol provides a robust method for coupling a generic carboxylic acid to Methyl 6-aminopyridine-2-carboxylate HCl.

Materials:

-

Methyl 6-aminopyridine-2-carboxylate HCl (1.0 eq.)

-

Carboxylic Acid (1.0 - 1.2 eq.)

-

HATU (1.1 - 1.3 eq.)

-

DIPEA (3.0 - 4.0 eq.)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

To a stirred solution of the carboxylic acid in anhydrous DMF, add HATU and DIPEA. Stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.

-

Add Methyl 6-aminopyridine-2-carboxylate HCl to the activated mixture.

-

Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography or recrystallization as required.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a paramount tool for forming carbon-carbon bonds, typically between an organoboron species and an organic halide.[15][16] To apply this reaction to the Methyl 6-aminopyridine-2-carboxylate scaffold, a halogenated derivative (e.g., containing a bromine or iodine atom on the pyridine ring) is required as the electrophilic partner. This section assumes the availability of such a precursor, for instance, Methyl 6-amino-5-bromopyridine-2-carboxylate.

The Palladium Catalytic Cycle

The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[17]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aminopyridine derivative, forming a Pd(II) complex. This is often the rate-determining step.[16]

-

Transmetalation: In the presence of a base, the organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide.[18]

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst to re-enter the cycle.[17]

The Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Selection of Reagents and Conditions

Success in Suzuki coupling, especially with electron-rich and potentially coordinating aminopyridines, hinges on the careful selection of the catalyst system.[19][20]

| Parameter | Reagent/Condition | Rationale & Field Insights |

| Palladium Source | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | Pd(PPh₃)₄ can often be used directly. Pd₂(dba)₃ and Pd(OAc)₂ are air-stable pre-catalysts that are reduced to Pd(0) in situ and require an external ligand.[17][21] |

| Ligand | PPh₃ | A standard, robust phosphine ligand suitable for many simple couplings. |

| Buchwald Ligands (e.g., SPhos, RuPhos) | Electron-rich, bulky biarylmonophosphine ligands that are highly effective for coupling challenging substrates, including heteroaryl chlorides and aminopyridines, by promoting fast oxidative addition and reductive elimination.[19][20][22] | |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | An aqueous solution of an inorganic base is crucial for activating the boronic acid in the transmetalation step. The choice of base can significantly impact yield.[17][23] |

| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | A biphasic solvent system is common, allowing both the organic substrates and inorganic base to be solubilized.[23][24] |

| Temperature | 80 - 110 °C | Elevated temperatures are typically required to drive the reaction, particularly the oxidative addition step.[17][21] |

Protocol: Suzuki Coupling of a Halogenated Aminopyridine

This protocol describes a general procedure for coupling a bromo-aminopyridine derivative with a generic arylboronic acid.

Materials:

-

Methyl 6-amino-X-bromopyridine-2-carboxylate (1.0 eq.)

-

Arylboronic acid (1.2 - 1.5 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) or Pd₂(dba)₃ (1-2 mol%) with a ligand (e.g., SPhos, 2-4 mol%)

-

Base (e.g., K₂CO₃, 2.0 - 3.0 eq.)

-

Degassed Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

Procedure:

-

To a Schlenk flask, add the bromo-aminopyridine, arylboronic acid, palladium catalyst, ligand (if needed), and base.

-

Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[17]

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for 2-24 hours. Monitor progress by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

Concluding Remarks

The successful functionalization of Methyl 6-aminopyridine-2-carboxylate HCl is readily achievable through well-established synthetic methodologies. For amide bond formation, the choice of a modern uronium or phosphonium salt coupling reagent like HATU or PyBOP provides a reliable path to high yields with minimal side reactions. For C-C bond formation via Suzuki-Miyaura coupling on a halogenated analog, the selection of an appropriate palladium pre-catalyst and a sterically demanding, electron-rich phosphine ligand is paramount to overcoming the challenges associated with heteroaromatic substrates. The protocols and principles outlined in this guide provide a robust framework for researchers to leverage this valuable building block in their synthetic campaigns.

References

- Vertex AI Search. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis.

- Journal of Xi'an Shiyou University, Natural Science Edition. (2023, July 7).

- Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques.

- Aapptec Peptides. (n.d.). Coupling Reagents.

- Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987.

- Doraghi, F., et al. (2025, January 14). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.

- MilliporeSigma. (n.d.). Peptide Coupling Reagents Guide.

- Aurum Pharmatech. (n.d.). Common Reagents for Labs & Research.

- ACS Publications. (2011, March 25). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines | Organic Letters.

- RSC Publishing. (2025, May 20). Suzuki–Miyaura (hetero-)

- Perez, F., & Minatti, A. (2011, April 15). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. PubMed.

- Falivene, L., et al. (2017, September 15).

- ResearchGate. (2025, October 17). (PDF)

- Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.

- ResearchGate. (2025, August 10). (PDF) Suzuki Cross Coupling Reaction-A Review.

- Benchchem. (n.d.). Application Notes & Protocols: Amide Bond Formation Using Pyridine-2-carboxylic Anhydride.

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

- PubMed. (2023, June 22).

- Goodreid, J. D., et al. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. Journal of Organic Chemistry, 79, 943-954.

- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.

- Fisher Scientific. (n.d.). Amine Protection / Deprotection.

- Google Patents. (n.d.).

- NROChemistry. (2025, March 21). Suzuki Coupling: Mechanism & Examples.

- ChemicalBook. (n.d.). 6-Aminopyridine-2-carboxylic acid synthesis.

- Fisher Scientific. (n.d.). Amide Synthesis.

- Organic Letters. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

- Myers, A. (n.d.). The Suzuki Reaction - Chem 115.

- JoVE. (n.d.).

- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.

- Organic Chemistry Portal. (n.d.). Amine to Amide (Coupling) - Common Conditions.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- PubChem. (n.d.).

- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.

- Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines.

- Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection.

- ResearchGate. (n.d.). Optimum conditions for the Suzuki–Miyaura coupling reactiona.

- ResearchGate. (2025, August 6).

- Georganics. (2023, December 28).

- Tokyo Chemical Industry Co., Ltd. (n.d.).

- Google Patents. (n.d.). CN102936220A - BOC protection method for aminopyridine.

- ResearchGate. (2025, August 6). (PDF) Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity.

Sources

- 1. Methyl 6-aminopyridine-2-carboxylate | C7H8N2O2 | CID 13809143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. BOC deprotection [ms.bzchemicals.com]

- 8. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hepatochem.com [hepatochem.com]

- 10. jpt.com [jpt.com]

- 11. Amide Synthesis [fishersci.co.uk]

- 12. file.globalso.com [file.globalso.com]

- 13. peptide.com [peptide.com]

- 14. US6362351B2 - Catalyst and method for amide formation - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 18. xisdxjxsu.asia [xisdxjxsu.asia]

- 19. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Preparation of fluorescent probes using Methyl 6-aminopicolinate scaffold

Application Note & Protocol

Topic: Preparation and Application of Fluorescent Probes Utilizing the Methyl 6-aminopicolinate Scaffold

Audience: Researchers, medicinal chemists, and cell biologists engaged in the development and application of chemical sensors and imaging agents.